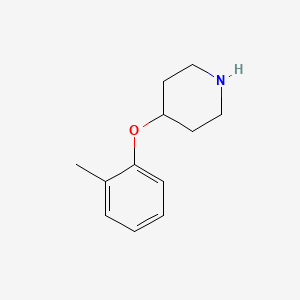

4-(o-tolyloxy)piperidine

Übersicht

Beschreibung

4-(o-tolyloxy)piperidine is an organic compound with the chemical formula C12H17NO. It is a colorless or pale yellow liquid with a special aroma . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-(o-tolyloxy)piperidine involves several methods. One common synthetic route includes the reaction of 2-methylphenol with piperidine under specific conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

4-(o-tolyloxy)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.

Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Synthesis and Intermediary Role

4-(o-Tolyloxy)piperidine is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. The synthesis typically involves reductive amination and nucleophilic aromatic substitution reactions, which are crucial for developing new therapeutic agents.

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly as an anticonvulsant. Studies have investigated its effects on seizure models in animals, suggesting it may modulate neurotransmission pathways by interacting with serotonin and dopamine receptors. However, further clinical research is necessary to establish its efficacy and safety in humans.

Interaction Studies

Binding Affinity Investigations

Investigations into the binding affinity of this compound with various biological targets have revealed insights into its therapeutic potential. Notably, studies have focused on its interactions with neurotransmitter receptors, which could lead to new treatments for neurological disorders. Understanding its metabolic pathways is also crucial for elucidating how it interacts with enzymes and transporters within biological systems.

Anticancer Research

Anticancer Properties

The compound has been explored for its anticancer properties. Piperidine derivatives, including this compound, have shown promise against various cancer types by targeting critical signaling pathways involved in tumorigenesis. For instance, piperidine-containing compounds have been reported to exhibit activity against breast cancer, prostate cancer, and lung cancer .

A recent study highlighted that modifications in piperidine structures can enhance anticancer activity, indicating that this compound could serve as a scaffold for developing more potent anticancer agents .

Wirkmechanismus

The mechanism of action of 4-(o-tolyloxy)piperidine involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including those involved in cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

4-(o-tolyloxy)piperidine can be compared with other similar compounds, such as:

4-(2-Methoxy-4-methylphenoxy)piperidine: This compound has a similar structure but with a methoxy group instead of a methyl group.

4-[(2-Methylphenoxy)methyl]piperidine: This compound has a methyl group attached to the piperidine ring.

These similar compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.

Biologische Aktivität

4-(o-tolyloxy)piperidine, a compound with a unique substitution pattern on the piperidine ring, has garnered attention in scientific research for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity and stability. Studies have shown that this compound can bind to specific proteases, which affects their function in cellular processes.

Table 1: Biochemical Interactions of this compound

| Target | Interaction Type | Effect |

|---|---|---|

| Proteases | Binding | Modulates activity |

| Enzymes | Inhibition/Activation | Alters catalytic function |

| Cellular receptors | Ligand binding | Influences signaling pathways |

Cellular Effects

The compound has been demonstrated to affect various cell types by modulating gene expression and cellular metabolism. For example, in specific cell lines, it has been observed to influence metabolic pathways, leading to alterations in energy production.

Case Study: Gene Expression Modulation

In a study involving human cancer cell lines, treatment with this compound resulted in a significant upregulation of genes associated with apoptosis and downregulation of those linked to proliferation. This suggests potential applications in cancer therapy.

At the molecular level, the biological activity of this compound is primarily due to its ability to interact with specific molecular targets. These interactions can lead to either the inhibition or activation of various signaling pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, reducing their activity |

| Receptor Modulation | Alters receptor signaling pathways |

| Metabolic Pathway Influence | Affects enzyme activities involved in key metabolic processes |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage. Low doses may have minimal effects, while higher concentrations can lead to substantial biochemical changes.

Table 3: Dosage Response in Animal Studies

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 1 | Minimal biochemical changes |

| 10 | Moderate metabolic alterations |

| 50 | Significant changes in enzyme activity |

Metabolic Pathways

The compound is involved in various metabolic pathways, influencing the levels of key metabolites. It has been shown to modulate the activity of enzymes critical for metabolic homeostasis.

Transport and Distribution

This compound's transport within cells is facilitated by specific transporters that aid its movement across membranes. Understanding its distribution is crucial for predicting its biological effects.

Subcellular Localization

The localization of this compound within cellular compartments is vital for its function. Targeting signals or modifications can direct it to specific organelles where it exerts its effects.

Scientific Research Applications

This compound is utilized across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing novel therapeutic agents.

- Biological Research : To investigate its effects on cellular processes and disease models.

- Industrial Applications : In producing chemicals with desired biological activities.

Comparison with Similar Compounds

This compound can be compared with other piperidine derivatives to highlight its unique properties and applications.

Table 4: Comparison with Similar Compounds

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 4-(2-Methoxy-4-methylphenoxy)piperidine | Methoxy group instead of methyl group | Different receptor interactions |

| 4-[(2-Methylphenoxy)methyl]piperidine | Methyl group on piperidine ring | Varies in enzyme inhibition potency |

Eigenschaften

IUPAC Name |

4-(2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLZZLRYRWFFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395042 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-42-5 | |

| Record name | 4-(2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.